Home > Products > Screening Compounds P40362 > Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide - 209006-05-3

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

Catalog Number: EVT-3387475
CAS Number: 209006-05-3
Molecular Formula: C54H66Cl2N12O8S2
Molecular Weight: 1146.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide, also known as SB-710411, is a synthetic peptide designed as a selective antagonist for the human urotensin-II receptor. Urotensin-II is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, making its receptor an important therapeutic target. The development of selective antagonists like SB-710411 can provide insights into the physiological roles of urotensin-II and potential therapeutic applications in cardiovascular disorders.

Source

The compound was synthesized by California Peptide Research Inc. and has been characterized in various pharmacological studies. It is derived from modifications of the natural urotensin-II peptide to enhance its receptor binding and antagonistic properties .

Classification

SB-710411 falls under the category of peptidic urotensin-II receptor antagonists. This classification is significant for its potential applications in treating conditions associated with elevated levels of urotensin-II, such as hypertension and heart failure.

Synthesis Analysis

Methods

The synthesis of SB-710411 employs solid-phase peptide synthesis techniques combined with post-synthetic modifications. The synthesis process typically involves:

  1. Fragment Coupling: A 2+4+3 fragment coupling strategy is used to assemble the peptide chain. This method allows for the sequential addition of amino acid residues to form the desired structure.
  2. Protecting Group Chemistry: Cbz (carbobenzyloxy) protecting groups are utilized during synthesis to protect reactive side chains of amino acids, ensuring that coupling occurs selectively at the desired sites.
  3. Purification: Intermediate products are purified through crystallization, while the final product undergoes ion exchange chromatography to achieve high purity .

Technical Details

The amidation step, crucial for forming the C-terminal amide, involves treating the protected peptide with a suitable amine in the presence of a base such as diisopropylethylamine . This step is essential for enhancing the stability and bioactivity of the peptide.

Molecular Structure Analysis

Structure

The molecular structure of SB-710411 includes several key features:

  • Amino Acid Sequence: The sequence is composed of D-Cysteine, Pal (3-pyridylalanine), D-Tryptophan, Lysine, Valine, and another D-Cysteine, flanked by Cpa (4-chlorophenylalanine) residues at both ends.
  • Cyclic Configuration: The structure incorporates disulfide bonds between cysteine residues, contributing to its stability and conformational rigidity.

Data

The molecular formula can be represented as follows:

  • Molecular Weight: Approximately 1,147 g/mol.
  • Chemical Formula: C₅₃H₆₈N₁₄O₁₁S₂.
Chemical Reactions Analysis

Reactions

SB-710411 primarily acts as an antagonist at the urotensin-II receptor, inhibiting receptor-mediated contractions in vascular tissues. The compound has been shown to effectively block urotensin-II induced contractions in rat isolated thoracic aorta models .

Technical Details

The pharmacological activity is characterized by a competitive antagonism mechanism, where SB-710411 shifts the concentration-response curve of urotensin-II without affecting the maximum response (E_max) . This indicates that it competes with urotensin-II for binding to its receptor.

Mechanism of Action

Process

The mechanism by which SB-710411 exerts its effects involves:

  1. Binding Affinity: The compound binds selectively to the human urotensin-II receptor, blocking its activation by endogenous urotensin-II.
  2. Inhibition of Contraction: By preventing receptor activation, SB-710411 inhibits downstream signaling pathways that lead to vasoconstriction, thereby promoting vasodilation.

Data

Studies have demonstrated that at a concentration of 10 μM, SB-710411 significantly inhibits hU-II-induced contractions with a pK_b value of approximately 6.38 ± 0.11 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The amide bond enhances stability against enzymatic degradation compared to free acids.
  • pH Sensitivity: Maintains activity across a physiological pH range.
Applications

SB-710411 has significant potential applications in scientific research and therapeutics:

  1. Cardiovascular Research: As an antagonist of urotensin-II receptors, it serves as a valuable tool for studying cardiovascular physiology and pathophysiology.
  2. Therapeutic Development: Investigated for potential use in treating conditions associated with elevated levels of urotensin-II, such as hypertension and heart failure .
  3. Drug Development: Serves as a lead compound for developing novel therapeutics targeting urotensin-II signaling pathways.
Introduction to Urotensin-II (U-II) Receptor Antagonism

Urotensin-II (U-II), a cyclic neuropeptide, is recognized as one of the most potent mammalian vasoconstrictors, acting through its cognate G protein-coupled receptor (UT receptor, or UTR). Its biological activity resides predominantly in a conserved cyclic hexapeptide core (Cys-Phe-Trp-Lys-Tyr-Cys), with the N-terminal segment showing variability across species [1] [7]. Dysregulation of the U-II/UTR system is implicated in cardiovascular pathologies (e.g., heart failure, atherosclerosis, hypertension), characterized by receptor upregulation and heightened vasoconstrictive, proliferative, and fibrotic responses [1] [8] [9]. Antagonizing UTR presents a therapeutic strategy, necessitating ligands with high affinity and selectivity. SB-710411 emerged as an early peptidic antagonist crucial for probing UTR's pathophysiological roles.

Discovery and Rational Design of SB-710411 as a UT Receptor Antagonist

The development of SB-710411 (Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-amide) stemmed from structure-activity relationship (SAR) studies on endogenous U-II and structural parallels with somatostatin receptor ligands. Key design elements include:

  • Core Sequence Optimization: Truncation studies identified U-II(4-11) (Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) as the minimally active fragment retaining full potency at human UTR (EC₅₀ ≈ 0.12 nM) [1] [6]. This established the cyclic hexapeptide core as essential for receptor interaction.
  • Somatostatin Antagonist Scaffold: SB-710411 was derived from the somatostatin antagonist template Cpa-c[D-Cys-Xxx-D-Trp-Lys-Yyy-Cys]-Cpa-amide (where Xxx and Yyy are variable residues). Researchers replaced residues within this scaffold based on U-II's core structure [3] [6] [9]. Specifically:
  • Phe⁷ in U-II(4-11) replaced by Pal³ (3-pyridylalanine): This aromatic substitution aimed to mimic Phe while potentially enhancing interactions.
  • D-amino acid incorporation: D-Cys and D-Trp were incorporated to improve metabolic stability and potentially modulate receptor conformation selectivity. D-Trp⁷ is a critical substitution differentiating it from the endogenous L-Trp⁸ in U-II.
  • N- and C-terminal modifications: Capping with Cpa (para-chlorophenylalanine) amide at both termini enhanced hydrophobicity and receptor affinity.
  • Disulfide Bridge Retention: Like native U-II and somatostatin, SB-710411 retains the disulfide bridge between the two Cys residues (positions 2 and 7 in its sequence), crucial for maintaining the bioactive conformation [1] [3].

Table 1: Key U-II Analogues and Somatostatin Scaffolds Influencing SB-710411 Design

CompoundSequence/StructureKey FeaturesActivity (Relevant System)Ref (within results)
Human U-IIH-Glu-Thr-Pro-Asp-c[CFWKYC]-Val-OHEndogenous ligand; conserved cyclic core (CFWKYC)Full agonist (pEC₅₀ ~8-10)[1]
U-II(4-11)H-Asp-c[CFWKYC]-Val-OHMinimal fully active fragmentFull agonist (EC₅₀ = 0.12 ± 0.03 nM at hUT)[1]
Somatostatin-14...C[KNFFWKTFTSC]OHShared cyclic motif with U-II; binds SST receptorsWeak partial agonist at UT (µM range)[1][9]
Somatostatin Antagonist TemplateCpa-c[D-Cys-Xxx-D-Trp-Lys-Yyy-Cys]-Cpa-NH₂Parent scaffold for SB-710411Variable SST receptor affinity/activity[3][6][9]
SB-710411Cpa-c[D-Cys-Pal-D-Trp-Lys-Val-Cys]-Cpa-NH₂Xxx=Pal (3-Pal), Yyy=Val; Incorporates U-II core elements (Val, cyclic constraint)Competitive UT antagonist (pKb 6.28 in rat aorta)[3][5]

Pharmacological characterization confirmed SB-710411 acts as a competitive, surmountable antagonist at the rat UT receptor. In rat isolated aorta:

  • It caused a significant rightward shift of the U-II concentration-response curve (pKb = 6.28 ± 0.11) without suppressing maximal contraction (Emax), indicating competitive antagonism [3] [5].
  • It exhibited selectivity for U-II-induced contraction at the concentration tested (10 µM), showing no significant inhibition of contractions induced by angiotensin-II, phenylephrine, or KCl [3] [5].

A critical nuance is its species-specificity. SB-710411 demonstrated potent antagonism at the rat UT receptor but behaved as a partial agonist at the human recombinant UT receptor expressed in HEK293 cells [3] [9]. This highlights significant differences in UT receptor pharmacology between species and a limitation of SB-710411 for studying human systems in vitro.

Structural and Functional Relationship to Somatostatin Analogues

SB-710411 exemplifies the convergence of U-II and somatostatin receptor ligand design, driven by shared structural motifs and receptor homology:

  • Conserved Cyclic Core Motif: Both U-II and somatostatin-14 possess a critical disulfide-bridged cyclic region essential for bioactivity. The core sequences (Cys-Phe-Trp-Lys-Tyr-Cys in U-II vs. Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys in somatostatin-14) share the key pharmacophore elements Phe-Trp-Lys (or similar aromatic-Trp-basic residue motif) [1] [7] [9]. This structural similarity suggested that ligands developed for somatostatin receptors (SSTs) might interact with the related UT receptor (GPR14).
  • Leveraging Somatostatin Scaffolds: Early SAR screening confirmed that somatostatin-14 and cortistatin-14 are weak partial agonists at UT receptors (micromolar affinity) [1] [9]. More importantly, hexapeptide somatostatin analogues, particularly antagonists developed for SST receptors (e.g., BIM-23014, BIM-23120), provided the direct template for SB-710411. The generic structure Cpa-c[D-Cys-Xxx-D-Trp-Lys-Yyy-Cys]-Cpa-NH₂ was modified by substituting Xxx and Yyy with residues mimicking U-II's core: Pal (mimicking Phe⁷) and Val (matching U-II(4-11)) [3] [6] [9].
  • Pharmacological Cross-Reactivity and Nuances: While designed for UT antagonism, SB-710411 retains affinity for somatostatin receptors due to its structural heritage. This cross-reactivity manifests in complex pharmacological profiles:
  • Potentiation of Endothelin-1 (ET-1): A significant observation was that SB-710411 (10 µM) potentiated ET-1-induced contraction in rat aorta (pEC₅₀ increased from 8.02 to 8.54) [3] [5]. Crucially, this effect was not specific to SB-710411 but was also produced by somatostatin-14 and the somatostatin antagonist cyclo-somatostatin. This demonstrates that the potentiation is linked to somatostatin receptor affinity (likely SSTR₂ or SSTR₅ subtypes known to be expressed in vasculature) rather than intrinsic activity (agonist/antagonist) at SST receptors or UT antagonism [3] [5].
  • Inhibition of Vasorelaxation: SB-710411 inhibited the reversal of tone induced by vasorelaxants (carbachol, sodium nitroprusside, IBMX, isoprenaline, levcromakalim) when tone was established with ET-1, but not when established with noradrenaline [3] [5]. This further underscores an interaction between the somatostatin system and ET-1 signaling pathways, likely mediated by SST receptor activation modulating endothelial function or smooth muscle sensitivity downstream of ET-1 receptors.

Table 2: Structural Comparison of SB-710411 with U-II Core and Somatostatin Analogues

FeatureHuman U-II Core (c[CFWKYC])Somatostatin-14 Core RegionSB-710411 Core (c[D-Cys-Pal-D-Trp-Lys-Val-Cys])Functional Implication
Cyclic ConstraintDisulfide (Cys¹-Cys⁶)Disulfide (Cys³-Cys¹⁴)Disulfide (D-Cys¹-D-Cys⁷)Essential for bioactive conformation in all peptides.
Key Aromatic ResiduePhe⁷Phe⁷/Phe¹¹Pal³ (3-Pal, aromatic)Mimics U-II Phe⁷/SST Phe; crucial for hydrophobic pocket interaction. D-Trp alters geometry.
Key Tryptophan ResidueTrp⁸ (L)Trp⁸ (L)D-Trp⁴ (D)D-configuration in SB-710411 disrupts agonist conformation vs. U-II/SST L-Trp.
Key Basic ResidueLys⁹ (L)Lys⁹ (L)Lys⁵ (L)Conserved Lys for ionic/charge interactions.
C-Terminal Residue (Core)Tyr¹⁰Thr¹⁰/Ser¹³Val⁶Matches Val¹¹ in U-II(4-11); hydrophobic. SST has polar residues.
N-Terminal CapAsp⁴ (U-II(4-11))Ala¹ (varies)Cpa-NH- (N-term & Sidechain)Bulky hydrophobic caps (Cpa) enhance affinity/stability vs. native polar/acidic residues.
Backbone ConfigurationL-amino acidsL-amino acidsD-Cys¹, D-Trp⁴D-amino acids confer metabolic stability and modulate receptor interaction profile.
  • Implications for Selectivity: The structural kinship enabling SB-710411's UTR antagonism also dictates its lack of absolute selectivity. Its design, rooted in somatostatin antagonist scaffolds, inherently confers residual affinity for somatostatin receptors. This cross-reactivity necessitates cautious interpretation of in vivo data where somatostatin pathways are active, particularly regarding ET-1 interactions. Later-generation non-peptide UTR antagonists (e.g., SB-657510, palosuran) were developed to circumvent these limitations [9].

Properties

CAS Number

209006-05-3

Product Name

Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide

IUPAC Name

(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C54H66Cl2N12O8S2

Molecular Weight

1146.2 g/mol

InChI

InChI=1S/C54H66Cl2N12O8S2/c1-30(2)46-54(76)67-45(52(74)63-41(47(59)69)23-32-14-18-36(56)19-15-32)29-78-77-28-44(66-48(70)38(58)22-31-12-16-35(55)17-13-31)53(75)64-42(24-33-8-7-21-60-26-33)50(72)65-43(25-34-27-61-39-10-4-3-9-37(34)39)51(73)62-40(49(71)68-46)11-5-6-20-57/h3-4,7-10,12-19,21,26-27,30,38,40-46,61H,5-6,11,20,22-25,28-29,57-58H2,1-2H3,(H2,59,69)(H,62,73)(H,63,74)(H,64,75)(H,65,72)(H,66,70)(H,67,76)(H,68,71)/t38-,40-,41-,42-,43+,44+,45-,46-/m0/s1

InChI Key

HUDNCNKRBYKWKH-RDZOQIRMSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N

Synonyms

chlorophenylalanyl-cyclo(cysteinyl-1-oxohexadecyl-tryptophyl-lysyl-valyl-cysteinyl)-chlorophenylalanylamide
Cpa-c(D-Cys-Pal-D-Trp-Lys-Val-Cys)-Cpa-amide
SB-710411

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC=C(C=C6)Cl)C(=O)N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)N)C(=O)N[C@@H](CC6=CC=C(C=C6)Cl)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.